![molecular formula C15H15IN2O B14218133 2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide CAS No. 830348-15-7](/img/structure/B14218133.png)
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide moiety involves the reaction of the iodinated benzene derivative with an amine, specifically 2-(5-methylpyridin-2-yl)ethylamine, under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amidation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Aplicaciones Científicas De Investigación
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyridine moiety can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-N-[2-(4-methylpyridin-2-yl)ethyl]benzamide: Similar structure but with a different position of the methyl group on the pyridine ring.
2-Iodo-N-[2-(5-chloropyridin-2-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a methyl group on the pyridine ring.
2-Iodo-N-[2-(5-methylpyridin-3-yl)ethyl]benzamide: Similar structure but with a different position of the iodine atom on the benzene ring.
Uniqueness
2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide is unique due to the specific positioning of the iodine atom and the methyl group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
830348-15-7 |
|---|---|
Fórmula molecular |
C15H15IN2O |
Peso molecular |
366.20 g/mol |
Nombre IUPAC |
2-iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H15IN2O/c1-11-6-7-12(18-10-11)8-9-17-15(19)13-4-2-3-5-14(13)16/h2-7,10H,8-9H2,1H3,(H,17,19) |
Clave InChI |
TYJYGKZZRVAUPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)CCNC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


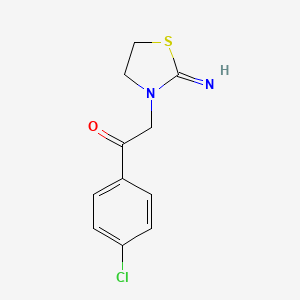
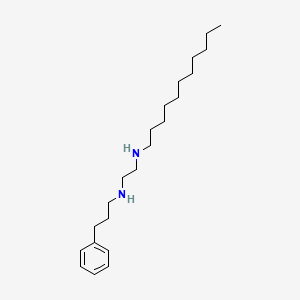
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

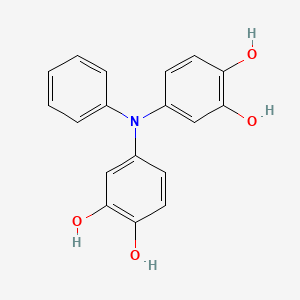
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
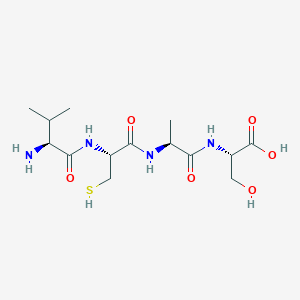
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
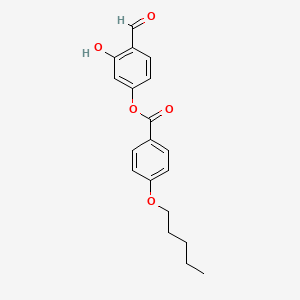
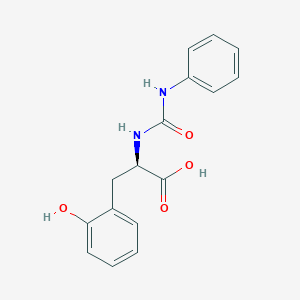
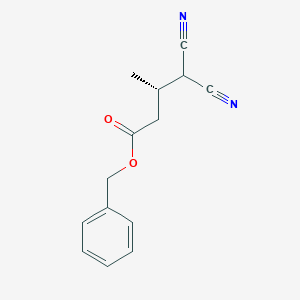
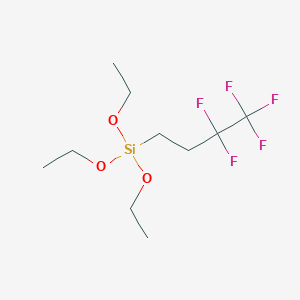
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
